2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol
Vue d'ensemble
Description
2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol, also known as GBR 12909, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in treating neurological disorders such as Parkinson's disease and addiction.
Mécanisme D'action
2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol 12909 acts as a potent dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is thought to be responsible for the therapeutic effects of this compound 12909 in treating neurological disorders and addiction.
Biochemical and Physiological Effects:
This compound 12909 has been shown to have a number of biochemical and physiological effects. In addition to its dopamine reuptake inhibitory effects, it has also been shown to increase the release of dopamine in the striatum and nucleus accumbens, two regions of the brain that are involved in reward and addiction. This compound 12909 has also been shown to increase the activity of tyrosine hydroxylase, an enzyme involved in the synthesis of dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol 12909 as a research tool is its high potency and selectivity for the dopamine transporter. This makes it a valuable tool for studying the dopaminergic system in the brain. However, one limitation of this compound 12909 is its relatively short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research on 2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol 12909. One area of interest is the potential use of this compound 12909 in treating addiction to drugs of abuse. Another area of interest is the development of more potent and selective dopamine reuptake inhibitors for use in research and therapy. Finally, there is also interest in exploring the potential use of this compound 12909 in treating other neurological disorders such as depression and schizophrenia.
Applications De Recherche Scientifique
2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol 12909 has been extensively studied for its potential use in treating neurological disorders such as Parkinson's disease and addiction. It has also been investigated for its potential use as a research tool to study the dopaminergic system in the brain.
Propriétés
IUPAC Name |
2-[benzyl-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]amino]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-21(2)20-12-10-18(11-13-20)9-6-14-22(15-16-23)17-19-7-4-3-5-8-19/h3-13,23H,14-17H2,1-2H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLYLTKTMXXSRX-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CCN(CCO)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/CN(CCO)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.